molecular formula C8H6BrNOS B12861607 2-Bromo-7-(methylthio)benzo[d]oxazole

2-Bromo-7-(methylthio)benzo[d]oxazole

Cat. No.: B12861607
M. Wt: 244.11 g/mol
InChI Key: HFTHUVCXDHKKCT-UHFFFAOYSA-N
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Description

2-Bromo-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the methylthio group in the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(methylthio)benzo[d]oxazole typically involves the bromination of 7-(methylthio)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(methylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the methylthio group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic substitution: Formation of 7-(methylthio)benzo[d]oxazole derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of 2-Bromo-7-(methylsulfinyl)benzo[d]oxazole or 2-Bromo-7-(methylsulfonyl)benzo[d]oxazole.

    Reduction: Formation of 7-(methylthio)benzo[d]oxazole or other reduced derivatives.

Scientific Research Applications

2-Bromo-7-(methylthio)benzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the methylthio group can enhance the compound’s ability to bind to specific molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-(methylsulfinyl)benzo[d]oxazole
  • 2-Bromo-7-(methylsulfonyl)benzo[d]oxazole
  • 7-(Methylthio)benzo[d]oxazole

Uniqueness

2-Bromo-7-(methylthio)benzo[d]oxazole is unique due to the presence of both bromine and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-7-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3

InChI Key

HFTHUVCXDHKKCT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OC(=N2)Br

Origin of Product

United States

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